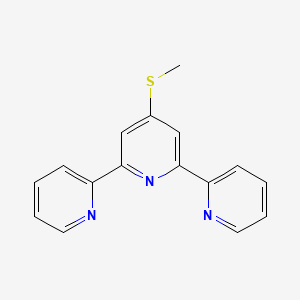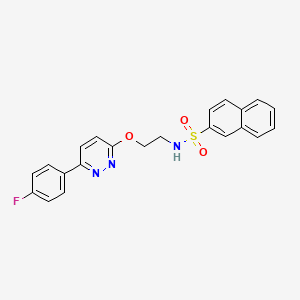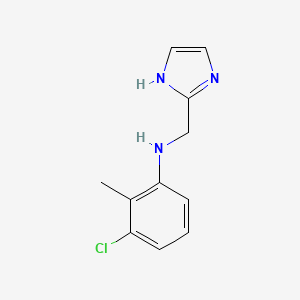
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound with the following structural formula: !N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide . It belongs to the class of thiophene derivatives, which are essential heterocyclic compounds with diverse properties and applications . Thiophene-based analogs have gained attention due to their potential as biologically active compounds.
Synthesis Analysis
Several synthetic methods can yield thiophene derivatives, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods allow the construction of the thiophene ring system, which is crucial for the synthesis of compounds like N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide .
Molecular Structure Analysis
The compound’s molecular formula is C₁₁H₉IN₂OS , with a molecular weight of 344.17 g/mol . The presence of the iodine substituent and the thiophene ring confers specific chemical properties.
Aplicaciones Científicas De Investigación
Homogeneous Catalytic Aminocarbonylation
The compound has been explored in the context of homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process allows for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, derivatives of potential biological importance. The method demonstrates a versatile approach to creating complex organic molecules through palladium-catalysed aminocarbonylation, showcasing the compound's utility in organic synthesis and potential applications in drug development and other areas of chemical research (Takács et al., 2007).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of metal complexes involving similar compounds has highlighted their potential in the development of new materials with unique optical, electronic, and biological properties. These studies involve detailed characterization techniques and evaluation of their potential applications, including antioxidant and antitumor activities, which could be relevant for the development of new therapeutic agents and materials with specialized functions (Yeşilkaynak, 2016).
Functionalization via Aminocarbonylation
The functionalization of pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation using iodine and bromine derivatives has been investigated. This research demonstrates the compound's role in synthesizing amides with complete conversion and high yields, contributing to the field of medicinal chemistry by providing efficient methods for creating biologically active molecules (Takács et al., 2012).
Antimicrobial Activity
Studies on the synthesis of thiophene derivatives and their application in antimicrobial activity showcase the potential of such compounds in addressing bacterial and fungal infections. This research contributes to the search for new antimicrobial agents, highlighting the compound's relevance in developing novel therapeutics (Sowmya et al., 2018).
Molecular Engineering for Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications represents another area of interest. Organic sensitizers, including those derived from thiophene compounds, exhibit high incident photon to current conversion efficiency, underscoring the compound's significance in renewable energy technologies (Kim et al., 2006).
Propiedades
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYXHUOSRLSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-3-methylpyridin-2-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)
![Benzo[d]thiazol-6-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2916055.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)



![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)